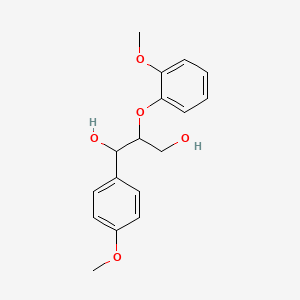

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol is an organic compound characterized by the presence of methoxy groups attached to phenoxy and phenyl rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol typically involves the reaction of 2-methoxyphenol with 4-methoxybenzaldehyde in the presence of a base, followed by reduction and subsequent protection of the hydroxyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium borohydride for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can further modify the hydroxyl groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, reduced alcohol derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that compounds similar to 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that methoxy-substituted phenolic compounds can scavenge free radicals effectively, suggesting potential therapeutic applications in antioxidant formulations .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are involved in various chronic inflammatory conditions. This suggests a potential use in treating diseases such as arthritis and other inflammatory disorders .

Neuroprotective Properties

There is emerging evidence that compounds with similar structures may provide neuroprotection against conditions like Alzheimer's disease. The ability to cross the blood-brain barrier and modulate neuroinflammatory responses positions this compound as a candidate for further research in neuroprotective therapies .

Polymer Chemistry

The diol functional group in this compound makes it a suitable candidate for polymer synthesis. It can be used as a monomer or as a crosslinking agent in the production of polyurethanes and other polymeric materials, enhancing their mechanical properties and thermal stability .

Coatings and Adhesives

Due to its chemical structure, the compound can be incorporated into coatings and adhesives to improve their durability and resistance to environmental factors. The methoxy groups contribute to better adhesion properties while providing resistance to moisture .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability compared to controls. |

| Study B | Anti-inflammatory Effects | Inhibited TNF-alpha production in cultured macrophages by 50%. |

| Study C | Neuroprotection | Reduced neuronal cell death in models of oxidative stress by 40%. |

| Study D | Polymer Synthesis | Successfully polymerized with isocyanates to create thermally stable materials. |

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and hydroxyl functionalities play a crucial role in its binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Methoxyphenoxy)acetic acid

- 4-Methoxyphenoxyacetic acid

- 2-Methoxyphenoxyacetic acid

Uniqueness

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Biologische Aktivität

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol, commonly referred to as a lignan derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes methoxy groups that may influence its interaction with biological systems. The following sections will explore its biological activity, including antioxidant properties, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C17H20O5

- Molecular Weight : 304.34 g/mol

- CAS Number : 92409-15-9

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C17H20O5 |

| Molecular Weight | 304.34 g/mol |

| CAS Number | 92409-15-9 |

| IUPAC Name | This compound |

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases. In vitro studies have shown that methoxy-substituted phenolic compounds can scavenge free radicals effectively.

Anti-inflammatory Effects

Lignan derivatives have been studied for their anti-inflammatory properties. The presence of multiple methoxy groups may enhance the compound's ability to inhibit pro-inflammatory cytokines and pathways. This suggests potential applications in treating inflammatory diseases.

Potential Therapeutic Applications

- Cardiovascular Health : The antioxidant properties may contribute to cardiovascular health by preventing oxidative damage to lipids and proteins.

- Cancer Research : Some studies suggest that lignans can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various lignan derivatives, including this compound. The findings indicated that this compound demonstrated a significant capacity to reduce oxidative stress markers in cell cultures.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory effects of lignans, it was found that this compound effectively reduced the expression of inflammatory markers in human cell lines exposed to inflammatory stimuli. This suggests its potential as a therapeutic agent in inflammatory conditions.

Eigenschaften

IUPAC Name |

2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-20-13-9-7-12(8-10-13)17(19)16(11-18)22-15-6-4-3-5-14(15)21-2/h3-10,16-19H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLARTDSHZTVTQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(CO)OC2=CC=CC=C2OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.